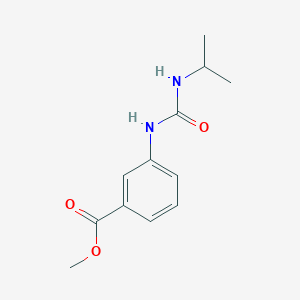

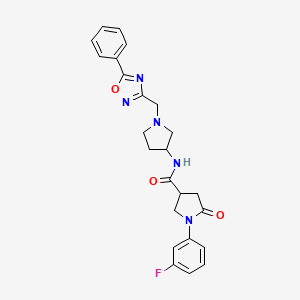

Methyl 3-(3-isopropylureido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Methyl benzoate, a similar compound, is typically achieved through the esterification of benzoic acid with methanol . This reaction occurs in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce methyl benzoate .Molecular Structure Analysis

The molecular structure of Methyl 3-(3-isopropylureido)benzoate can be determined using a combination of solid-state NMR, molecular mechanics, and DFT calculations . The accuracy of this method has been verified on three methyl glycoside benzoates for which the SCXRD analysis has been completed .Chemical Reactions Analysis

Methyl benzoate, a similar compound, undergoes nitration, which is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate .Physical and Chemical Properties Analysis

Methyl benzoate is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . It has a boiling point of around 198-199°C, and a density of approximately 1.08 g/cm3 at 25°C .Scientific Research Applications

Chemical Reactions and Catalysis

- The reduction of methyl benzoate and benzoic acid on a Y2O3 catalyst under hydrogen was examined, revealing insights into the reduction processes of benzoate esters to benzaldehyde via surface benzoate intermediates (King & Strojny, 1982).

- A study on the nitration of methyl benzoate discussed the chemical and kinetic aspects of the process, including the reaction network and potential for runaway reactions (Somma et al., 2012).

Molecular Interactions and Supramolecular Chemistry

- Research on binary mixtures of methyl benzoate with various organic compounds measured densities, viscosities, and ultrasonic speeds, providing data on excess molar volumes and thermodynamic properties (Rathnam et al., 2012).

- The design and synthesis of spherical supramolecular dendrimers based on methyl 3,4,5-trishydroxybenzoate showcased the creation of novel thermotropic cubic liquid-crystalline phases (Balagurusamy et al., 1997).

Synthesis and Characterization

- A computational study of the elimination reaction of menthyl benzoate provided insights into the mechanisms and rate constants of the thermal decomposition process, contributing to the understanding of reaction pathways (Vélez et al., 2009).

- Research on the catalytic conversion of methyl benzoate with NH3 over Montmorillonite K10 clay discussed the pathways leading to the formation of benzonitrile and amides, highlighting the role of acidic and Lewis acid sites (Wali et al., 1998).

Mechanism of Action

Future Directions

Methyl benzoate has been identified as a promising, environmentally friendly insecticide . It has been effective against a range of different agricultural, stored product, and urban insect pests . Therefore, it offers a more environmentally-friendly alternative to synthetic chemical pesticides, contributing to sustainable agriculture and pest management .

Properties

IUPAC Name |

methyl 3-(propan-2-ylcarbamoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(2)13-12(16)14-10-6-4-5-9(7-10)11(15)17-3/h4-8H,1-3H3,(H2,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYPALCKTCGZCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=CC(=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2625915.png)

![N-(2-fluorophenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2625917.png)

![4-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2625924.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2625925.png)

![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2625926.png)

![4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B2625934.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2625937.png)